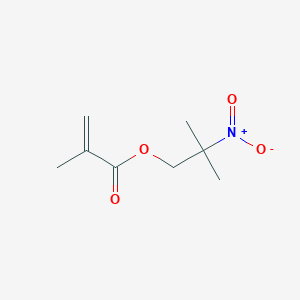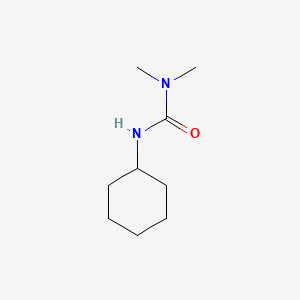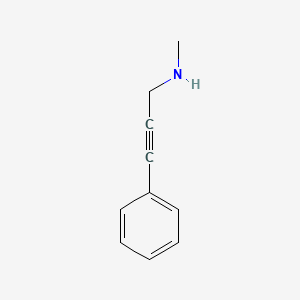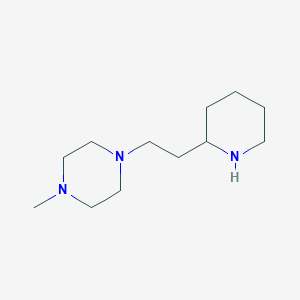
(3-Methoxyphenethyl)urea
Descripción general
Descripción
(3-Methoxyphenethyl)urea, is a derivative of urea where the hydrogen atoms are replaced by a 3-methoxyphenethyl group. This compound is part of a larger class of urea derivatives known for their significant roles in various biological pathways, including neurotransmission and neuromodulation . Urea derivatives are increasingly employed in medicinal chemistry due to their tunable physicochemical and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, (3-methoxyphenethyl)-, typically involves the reaction of 3-methoxyphenethylamine with an isocyanate or carbamoyl chloride. One common method involves the use of in-situ generated imidazolide intermediates, which proceed to completion in the absence of a base and under air at room temperature . This method allows access to sensitive functional groups and is efficient for producing unsymmetrical urea derivatives .
Industrial Production Methods
Industrial production methods for urea derivatives often involve large-scale reactions using similar synthetic routes. The absence of metal catalysts and the use of efficient one-pot procedures are preferred to minimize costs and maximize yields . These methods are designed to be scalable and economically viable for pharmaceutical and medicinal chemistry applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenethyl)urea, undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like boron tribromide (BBr3) are used for demethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, demethylation of 3-methoxyphenethylamine using BBr3 yields the corresponding tyramine analogues .
Aplicaciones Científicas De Investigación
(3-Methoxyphenethyl)urea, has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Urea derivatives have been investigated for their potential in treating various diseases, including Alzheimer’s disease, depression, and cancer
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of urea, (3-methoxyphenethyl)-, involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity by binding to receptors in the central nervous system . Additionally, it has been shown to inhibit certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a neurotransmitter.
Tyramine: A vasoactive amine formed from tyrosine by enzymatic decarboxylation.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Uniqueness
(3-Methoxyphenethyl)urea, is unique due to its combination of the urea functional group and the 3-methoxyphenethyl moiety. This structure allows it to engage in a variety of biological interactions and makes it a versatile compound for medicinal chemistry applications .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUNVKXTODHDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219283 | |
| Record name | Urea, (3-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69226-63-7 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69226-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (3-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

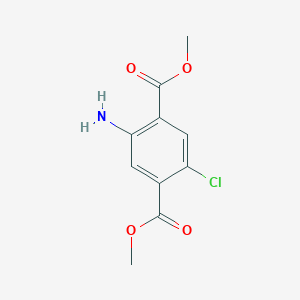


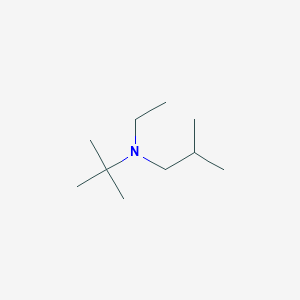

![2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1622490.png)
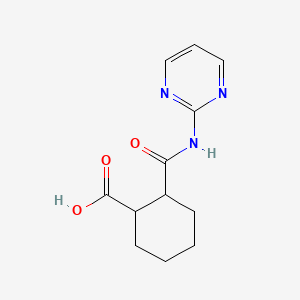
![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)

